molecular formula C12H14FNO B13957327 2-Propen-1-one, 3-(dimethylamino)-2-fluoro-1-(4-methylphenyl)-

2-Propen-1-one, 3-(dimethylamino)-2-fluoro-1-(4-methylphenyl)-

Cat. No.: B13957327
M. Wt: 207.24 g/mol
InChI Key: CHCFWUJWJYUVFI-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(dimethylamino)-2-fluoro-1-(4-methylphenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(dimethylamino)-2-fluoro-1-(4-methylphenyl)- can be achieved through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 4-methylacetophenone and 3-(dimethylamino)-2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(dimethylamino)-2-fluoro-1-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted chalcones or other derivatives.

Scientific Research Applications

2-Propen-1-one, 3-(dimethylamino)-2-fluoro-1-(4-methylphenyl)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(dimethylamino)-2-fluoro-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways. The exact mechanism can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 3-(dimethylamino)-1-(4-methylphenyl)-
  • 2-Propen-1-one, 3-(dimethylamino)-2-chloro-1-(4-methylphenyl)-
  • 2-Propen-1-one, 3-(dimethylamino)-2-bromo-1-(4-methylphenyl)-

Uniqueness

2-Propen-1-one, 3-(dimethylamino)-2-fluoro-1-(4-methylphenyl)- is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

3-(dimethylamino)-2-fluoro-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C12H14FNO/c1-9-4-6-10(7-5-9)12(15)11(13)8-14(2)3/h4-8H,1-3H3

InChI Key

CHCFWUJWJYUVFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CN(C)C)F

Origin of Product

United States

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